![molecular formula C12H10N2O5 B3055851 2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid CAS No. 67387-58-0](/img/structure/B3055851.png)
2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid
Overview
Description
“2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid” is a compound that contains an oxazole ring, which is a five-membered heterocyclic ring structure containing an oxygen in the 1-position and a nitrogen in the 3-position . The compound has a molecular formula of C12H10N2O5 and a molecular weight of 262.22 .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid” includes an oxazole ring, which is a five-membered heterocyclic ring structure containing an oxygen in the 1-position and a nitrogen in the 3-position . The presence of these heteroatoms or groupings imparts preferential specificities in their biological responses .Physical And Chemical Properties Analysis
The compound “2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid” has a predicted melting point of 209.16° C, a predicted boiling point of 424.2° C at 760 mmHg, a predicted density of 1.5 g/cm3, and a predicted refractive index of n20D 1.68 .Scientific Research Applications
Synthesis and Structural Characterization
Research in the area of synthetic chemistry has explored the synthesis and structural characterization of compounds related to 2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid. For instance, the synthesis and characterization of Schiff base ligands and their metal complexes derived from similar benzoic acid derivatives have been studied. These compounds exhibit unique structural features and potential for forming coordination complexes with metal ions like Cu(II), Zn(II), Ni(II), Co(II), and Cd(II), which could be relevant in catalysis, material science, and medicinal chemistry (Kalshetty et al., 2013).
Antioxidant Properties
Compounds with structural features similar to 2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid have been synthesized and evaluated for their antioxidant abilities. For example, new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol have shown significant free-radical scavenging abilities in assays like DPPH and ferric reducing antioxidant power (FRAP) (Hussain, 2016). This suggests potential applications in the development of antioxidant agents and in studying oxidative stress-related diseases.
Electrochemical Studies
Electrochemical studies on compounds structurally related to 2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid have been conducted to understand their reduction mechanisms and kinetics. Such studies provide insights into the electrochemical behavior of these compounds, which is crucial for applications in electrochemical sensors, energy storage, and conversion technologies (Mandić et al., 2004).
Antimicrobial Activities
Research has also delved into the synthesis of Schiff base ligands from benzoic acid derivatives and their antimicrobial activities. These studies highlight the potential of such compounds in developing new antimicrobial agents, which could be crucial in addressing the challenge of antibiotic resistance (Kalshetty et al., 2013).
properties
IUPAC Name |
2-hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-6-9(5-13-19-6)11(16)14-7-2-3-10(15)8(4-7)12(17)18/h2-5,15H,1H3,(H,14,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZLYZZUXLKLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588244 | |
Record name | 2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid | |
CAS RN |
67387-58-0 | |
Record name | 2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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